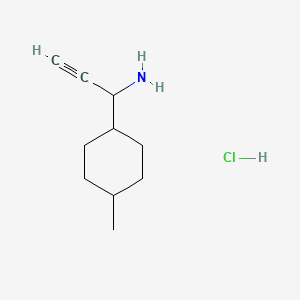
1-(4-Methylcyclohexyl)prop-2-yn-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylcyclohexyl)prop-2-yn-1-amine hydrochloride is a chemical compound with a unique structure that includes a cyclohexyl ring substituted with a methyl group and a prop-2-yn-1-amine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylcyclohexyl)prop-2-yn-1-amine hydrochloride typically involves the coupling of cyclohexanone, amines, and alkynes. One common method is the copper(II) chloride-catalyzed three-component coupling reaction. This reaction is carried out under solvent-free conditions at elevated temperatures (around 110°C) with a catalyst loading of 5 mol% CuCl2 .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product.
化学反応の分析
Types of Reactions
1-(4-Methylcyclohexyl)prop-2-yn-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double or triple bonds to single bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alkenes.
科学的研究の応用
1-(4-Methylcyclohexyl)prop-2-yn-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 1-(4-Methylcyclohexyl)prop-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. By inhibiting MAO, the compound can increase the levels of neurotransmitters in the brain, potentially providing therapeutic benefits for neurodegenerative diseases .
類似化合物との比較
Similar Compounds
Pargyline: A monoamine oxidase inhibitor used in the treatment of hypertension and Parkinson’s disease.
Rasagiline: Another MAO inhibitor with neuroprotective effects.
Selegiline: A selective MAO-B inhibitor used in the treatment of Parkinson’s disease.
Uniqueness
1-(4-Methylcyclohexyl)prop-2-yn-1-amine hydrochloride is unique due to its specific structural features, which may confer distinct biological and chemical properties compared to other similar compounds. Its cyclohexyl ring and prop-2-yn-1-amine moiety may contribute to its unique reactivity and potential therapeutic effects.
特性
分子式 |
C10H18ClN |
|---|---|
分子量 |
187.71 g/mol |
IUPAC名 |
1-(4-methylcyclohexyl)prop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C10H17N.ClH/c1-3-10(11)9-6-4-8(2)5-7-9;/h1,8-10H,4-7,11H2,2H3;1H |
InChIキー |
ZBHKFUDUOZCNRJ-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)C(C#C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


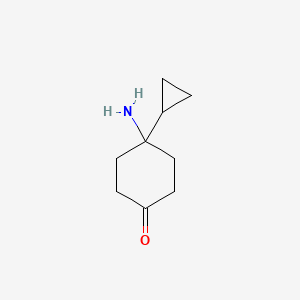
![tert-butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate](/img/structure/B13485187.png)
![2-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonamido]acetic acid](/img/structure/B13485197.png)

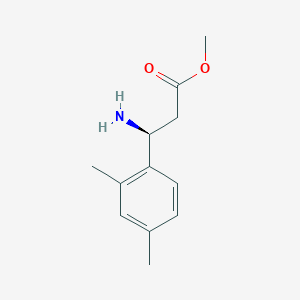
![5'-Ethyl-2'-methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13485207.png)
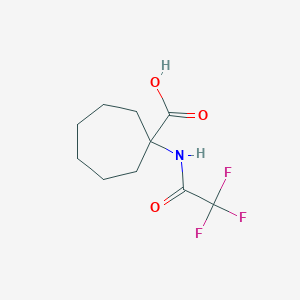
![5-[(3-Amino-4-phenyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13485222.png)
![3-[1-(Aminomethyl)cyclopentyl]propan-1-ol](/img/structure/B13485230.png)
![2-{2,4-Dioxo-1,3-diazaspiro[4.5]decan-6-yl}acetic acid](/img/structure/B13485238.png)
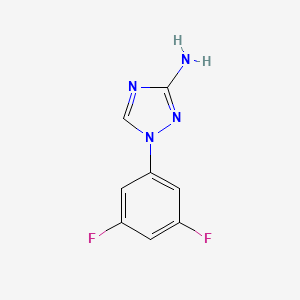
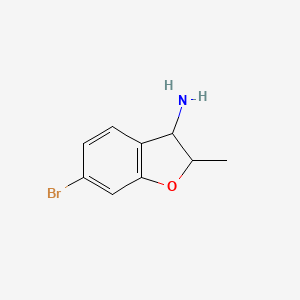
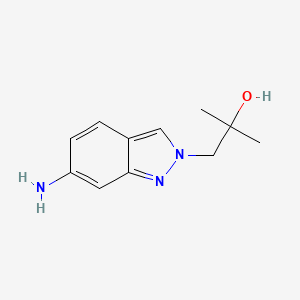
![Methyl({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride](/img/structure/B13485261.png)
